8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the bromination of tetrahydropyridopyrazine derivatives. One common method includes the reaction of pyridopyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Pyrido[3,4-b]pyrazine: Another member of the pyridopyrazine family with similar structural features but different substitution patterns.
Quinoxaline Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness: 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8BrN3 |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
8-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H,10,11) |
InChI Key |
FBNWQWMUKRUVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CC(=C2N1)Br |
Origin of Product |
United States |
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